molecular formula C17H13BrF3N3O2 B11547422 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11547422
M. Wt: 428.2 g/mol
InChI Key: PXDZFTXWNPRKSJ-LSHDLFTRSA-N
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Description

3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromobenzaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinyl and carbonyl groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution .

Properties

Molecular Formula

C17H13BrF3N3O2

Molecular Weight

428.2 g/mol

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C17H13BrF3N3O2/c18-13-6-4-11(5-7-13)10-22-24-16(26)9-15(25)23-14-3-1-2-12(8-14)17(19,20)21/h1-8,10H,9H2,(H,23,25)(H,24,26)/b22-10+

InChI Key

PXDZFTXWNPRKSJ-LSHDLFTRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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